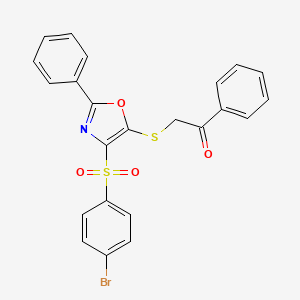![molecular formula C14H7ClF3NS B2727622 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-76-5](/img/structure/B2727622.png)
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile” is a chemical compound with the CAS Number: 477866-76-5 . It has a molecular weight of 313.73 . The compound is solid in its physical form . The IUPAC name for this compound is 2-[(3-chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.73 . It is a solid in its physical form .Wissenschaftliche Forschungsanwendungen
Polymerization Initiators and Complexation Agents
Compounds with trifluoromethyl groups and sulfanyl substituents have been explored for their roles in polymerizations. For instance, trifluoromethanesulphonates (triflates) complex with their conjugate acids in solvents like dichloromethane and acetonitrile, showing significant potential in initiating polymerizations of ethylenic monomers. This complexation behavior suggests that similar compounds could be involved in polymer synthesis or modification, enhancing the properties of polymers such as solvation and stability (Souverain et al., 1980).
Cyclization Reactions in Organic Synthesis
The reactivity of benzyl alkynyl sulfides in base-induced cyclization reactions to form dihydrothiophenes has been studied, with efficiency varying based on the substituents on the aromatic ring. Such reactions, involving electron-withdrawing groups leading to rapid proton exchange and tautomerism, indicate that compounds like 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile could be used in the synthesis of heterocyclic compounds through similar cyclization mechanisms (Motto et al., 2011).
High-Performance Materials
Research on thiophenyl-substituted benzidines, including compounds with chlorophenyl and trifluoromethyl groups, has led to the development of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are of interest for advanced applications in optoelectronics and photonics, suggesting a role for similar compounds in the synthesis of materials with exceptional optical and mechanical properties (Tapaswi et al., 2015).
Advanced Organic Synthesis Techniques
Studies on the base-induced cyclization of alkynyl sulfides, including those with trifluoromethyl and chlorophenyl groups, demonstrate sophisticated methods for constructing complex organic molecules. These techniques enable the efficient synthesis of heterocycles, which are crucial in pharmaceuticals, agrochemicals, and materials science (Sheng et al., 2014).
Sulfonation and Functionalization of Polymers
Research into sulfonated poly(p-phenylene) derivatives, potentially including functionalities related to 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile, has shown promising applications in the development of proton exchange membranes. These materials are critical for fuel cell technologies, indicating that similar compounds could contribute to advancements in energy conversion and storage solutions (Ghassemi & McGrath, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, and H332, suggesting that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NS/c15-11-2-1-3-12(7-11)20-13-5-4-10(14(16,17)18)6-9(13)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGJMJYMEKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

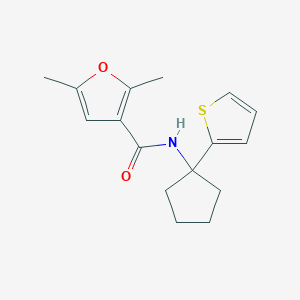
![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)
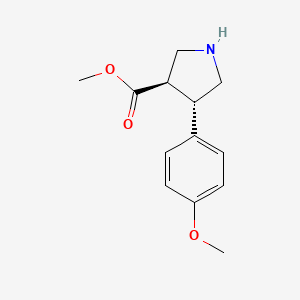
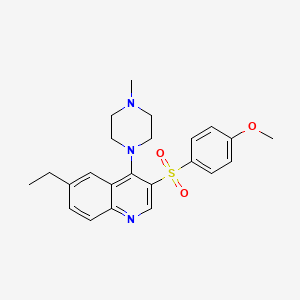

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)

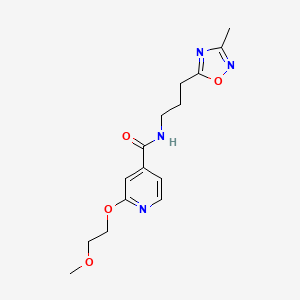

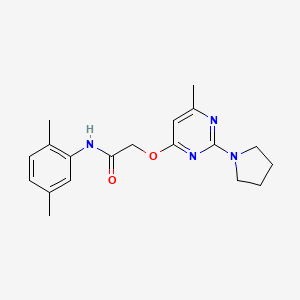

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)
